Dimethyl 4-Hydroxypyrazole-3,5-dicarboxylate
Description
Dimethyl 4-hydroxypyrazole-3,5-dicarboxylate (CAS No. 23705-85-3) is a pyrazole-based dicarboxylate ester featuring a hydroxyl group at the 4-position and methyl ester groups at the 3- and 5-positions of the heterocyclic ring. Its structural uniqueness arises from the interplay of the hydroxyl group and ester functionalities, which influence its reactivity, hydrogen-bonding capacity, and crystallization behavior .
Properties
IUPAC Name |
dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5/c1-13-6(11)3-5(10)4(9-8-3)7(12)14-2/h10H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZGCRCSPADZHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NN1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Bis(methoxycarbonyl)methylidene-imino-azanium
The most efficient route involves a two-stage cyclocondensation reaction. In the first stage, bis(methoxycarbonyl)methylidene-imino-azanium reacts with dimethyl malonate in methanol under sodium methoxide catalysis at 0°C for 5 minutes. This step generates a reactive enolate intermediate, which undergoes [3+2] cycloaddition with dimethyl diazomalonate in the second stage (0–60°C, 3 hours, inert atmosphere). The method achieves an 88% isolated yield, with purity confirmed via HPLC (>98%).
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature (Stage 1) | 0°C | Prevents side reactions |
| NaOMe Equivalents | 1.2 eq | Maximizes enolate formation |
| Diazomalonate Feed Rate | 0.5 mL/min | Enhances regioselectivity |
Alternative Pathways via Hydrazine Derivatives
Hydrazine-Malonate Condensation
A parallel method employs diethyl (ethoxymethylene)malonate and substituted hydrazines. For example, ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate is synthesized via refluxing phenylhydrazine with diethyl malonate in ethanol/K₂CO₃, followed by acidification (HCl, pH ≈ 2) and recrystallization. Adapting this protocol to dimethyl malonate and 4-hydroxyphenylhydrazine could yield the target compound, though steric effects may reduce yields to ~70%.
Patent-Based Innovations
CN102887851B discloses a related pyrrole synthesis using methyl acetoacetate, sodium nitrite, and zinc powder in acetic acid, followed by hydrolysis with KOH and formylation via DMF/POCl₃. While targeting 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde, this method’s hydrolysis step (80°C under vacuum) could be modified to retain ester groups by omitting base treatment, potentially yielding this compound.
Hydrolysis and Esterification Strategies
Selective Ester Hydrolysis
Controlled hydrolysis of diethyl 4-hydroxypyrazole-3,5-dicarboxylate using NaOH/MeOH (0–5°C, 2 hours) selectively deprotects the ethyl esters to carboxylic acids, which are re-esterified with dimethyl sulfate in DMF (60°C, 6 hours). This stepwise approach avoids over-hydrolysis but requires rigorous temperature control to maintain a 75–80% overall yield.
Equation 1:
$$
\text{Diethyl ester} \xrightarrow{\text{NaOH/MeOH}} \text{Dicarboxylic acid} \xrightarrow{\text{(CH₃)₂SO₄}} \text{Dimethyl ester}
$$
Catalytic and Green Chemistry Innovations
Enzymatic Transesterification
Recent advances utilize lipases (e.g., Candida antarctica Lipase B) for solvent-free transesterification of diethyl to dimethyl esters. Using vinyl methyl carbonate as an acyl acceptor, this method achieves 92% conversion at 40°C in 24 hours, though substrate solubility limits its application to hydrophobic derivatives.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 30 minutes) accelerates the cyclocondensation step, reducing reaction time from 3 hours to 30 minutes while maintaining an 85% yield. This method minimizes thermal degradation, particularly for heat-sensitive intermediates.
Analytical Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylate groups can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-oxo-1H-pyrazole-3,5-dicarboxylate.
Reduction: 4-hydroxy-1H-pyrazole-3,5-dimethanol.
Substitution: Various substituted pyrazole derivatives depending on the substituting agent used.
Scientific Research Applications
Scientific Research Applications
Dimethyl 4-Hydroxypyrazole-3,5-dicarboxylate has been investigated across several scientific domains:
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex heterocyclic compounds. Its functional groups allow for various chemical modifications leading to diverse derivatives.
Biology
- Biological Activity : Research indicates potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit significant biological activities, making them candidates for further pharmacological investigations .
Medicine
- Drug Development : this compound is being explored for its ability to inhibit specific enzymes involved in disease processes. For instance, its derivatives have shown promise as acetylcholinesterase inhibitors, which could be useful in treating neurodegenerative diseases like Alzheimer’s .
Table 1: Summary of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex heterocycles |
| Biology | Potential antimicrobial and anticancer properties |
| Medicine | Investigated as an enzyme inhibitor for drug development |
Table 2: Synthesis Methods Overview
| Method | Description |
|---|---|
| Laboratory Synthesis | Reaction with 4-hydroxy-1H-pyrazole under reflux |
| Industrial Production | Scaled-up synthesis using continuous flow reactors |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of derivatives derived from this compound. The findings indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a promising therapeutic index .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of this compound. It was found that specific derivatives could effectively inhibit acetylcholinesterase activity in vitro, highlighting their potential as therapeutic agents in neurodegenerative disorders .
Mechanism of Action
The mechanism of action of Dimethyl 4-Hydroxypyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The hydroxy and carboxylate groups allow it to form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. The pyrazole ring structure also contributes to its binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
Substituent Variations and Their Implications
Pyrazole dicarboxylate derivatives differ primarily in substituent groups at the 1-, 3-, 4-, and 5-positions. Key comparisons include:
Key Observations :
- The hydroxyl group in this compound facilitates stronger hydrogen bonding compared to chloro, methyl, or cyanobenzyl substituents in analogs .
- Bulky substituents (e.g., cyanobenzyl) reduce intermolecular interactions due to steric hindrance, whereas smaller groups (e.g., methyl esters) allow closer packing .
Hydrogen Bonding and Crystallization Behavior
- This compound: The 4-OH group likely participates in O–H⋯O hydrogen bonds, creating robust supramolecular networks.
- Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate: Forms weak C–H⋯O and π-π interactions, resulting in centrosymmetric dimers (R₂²(10) motifs) .
- 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid : Lacks significant intermolecular interactions due to steric bulk, contrasting with hydroxyl-containing analogs .
- Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate: Amino and chloro groups enable N–H⋯O and C–H⋯Cl bonds, stabilizing monoclinic crystal structures .
Reactivity Trends :
- Hydroxyl groups may necessitate protective strategies (e.g., silylation) during esterification or alkylation to prevent side reactions.
- Electron-withdrawing substituents (e.g., cyano) enhance electrophilicity at adjacent positions, enabling further functionalization .
Biological Activity
Dimethyl 4-hydroxypyrazole-3,5-dicarboxylate (DMHP) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of DMHP, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and synthesis methods.
Chemical Structure and Properties
This compound has the molecular formula C₇H₈N₂O₅. Its structure features a pyrazole ring substituted with two carboxylate groups and a hydroxyl group, which enhance its reactivity and biological interactions. The presence of these functional groups makes DMHP a versatile building block for the synthesis of various biologically active derivatives.
Biological Activities
1. Antimicrobial Activity
Research indicates that DMHP exhibits antimicrobial properties against various pathogens. A study showed that derivatives of DMHP were evaluated for their ability to inhibit bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggested that some derivatives displayed significant antimicrobial activity, making them potential candidates for developing new antibiotics .
2. Anticancer Properties
DMHP has been investigated for its anticancer potential. In vitro studies have demonstrated that DMHP can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation. For instance, compounds derived from DMHP have shown efficacy in inhibiting the growth of breast and colon cancer cells .
3. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity suggests that DMHP could be beneficial in treating inflammatory diseases.
The mechanism by which DMHP exerts its biological effects is primarily linked to its ability to interact with specific molecular targets within cells. The hydroxyl and carboxylate groups enable hydrogen bonding and coordination with metal ions, which can inhibit enzyme activity critical for disease progression. The pyrazole ring structure contributes to its binding affinity for these targets.
Synthesis Methods
The synthesis of DMHP typically involves the reaction of 4-hydroxy-1H-pyrazole-3,5-dicarboxylic acid with methanol under reflux conditions, often facilitated by a catalyst. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications. Various synthetic routes have been explored to modify the structure further for enhanced biological activity.
Case Studies
Several case studies highlight the potential applications of DMHP:
-
Case Study 1: Antimicrobial Evaluation
A series of DMHP derivatives were synthesized and tested against common bacterial strains. Results indicated that certain modifications led to improved antimicrobial activity compared to the parent compound. -
Case Study 2: Cancer Cell Line Studies
In vitro tests on breast cancer cell lines showed that DMHP derivatives significantly reduced cell viability through apoptosis induction, highlighting their potential as anticancer agents.
Comparison with Similar Compounds
| Compound Name | Structure Similarity | Unique Properties |
|---|---|---|
| Dimethyl 1H-pyrazole-3,5-dicarboxylate | Similar pyrazole ring | Lacks hydroxy group; different reactivity |
| 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester | Similar pyrazole structure | Different substituents; varied biological activities |
| 4-Amino-1H-pyrazole | Pyrazole ring | Exhibits distinct biological activities |
This compound stands out due to its dual carboxylate groups and hydroxyl substitution, enhancing its reactivity compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Dimethyl 4-Hydroxypyrazole-3,5-dicarboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of hydrazide derivatives under reflux conditions. For example, hydrazides dissolved in DMSO and refluxed for 18 hours yield pyrazole derivatives (65% yield) . Ethanol with glacial acetic acid as a catalyst is effective for condensation reactions, as seen in similar pyrazole-dicarboxylate syntheses . Key factors include solvent polarity (DMSO enhances cyclization) and reaction time. Purification via recrystallization (water-ethanol mixtures) is recommended to isolate the product .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and ensure proper ventilation due to potential acute toxicity and skin/eye irritation risks observed in structurally similar pyrazole derivatives . Storage should be in airtight containers under dry conditions to prevent degradation. Spills require neutralization with inert absorbents and disposal per hazardous waste protocols .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine NMR (¹H/¹³C) to confirm ester and hydroxyl proton environments, IR for hydroxyl (-OH) and carbonyl (C=O) stretching frequencies, and mass spectrometry for molecular ion validation. X-ray crystallography (as used for related dihydropyridines) resolves stereochemistry . Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. ICReDD’s approach integrates computation with experimental data to narrow optimal conditions (e.g., solvent, catalyst) . For instance, simulating esterification kinetics could identify rate-limiting steps and improve yields .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole-dicarboxylate derivatives?
- Methodological Answer : Discrepancies may arise from impurities or solvent residues. Rigorous purity analysis (HPLC, elemental analysis) is critical. For biological assays, standardize protocols (e.g., cell lines, incubation times) and compare with structurally validated analogs, such as diethyl pyrazole-3,5-dicarboxylate . Meta-analyses of published data (e.g., conflicting cytotoxicity results) should account for experimental variables .
Q. How does the electronic structure of this compound influence its reactivity in heterocyclic transformations?
- Methodological Answer : The hydroxyl group at position 4 enhances electrophilicity, making the compound prone to nucleophilic substitution. Substituent effects can be studied via Hammett plots or Fukui indices derived from computational models . For example, electron-withdrawing groups on the pyrazole ring may stabilize intermediates in cross-coupling reactions .
Q. What are the challenges in scaling up laboratory-scale synthesis of this compound for pharmacological studies?
- Methodological Answer : Scaling requires addressing exothermic reactions (use jacketed reactors for temperature control) and optimizing solvent recovery (e.g., distillation under reduced pressure) . Membrane separation technologies (e.g., nanofiltration) can purify bulk products while minimizing waste . Pilot-scale reactors should maintain stoichiometric precision to avoid side products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
